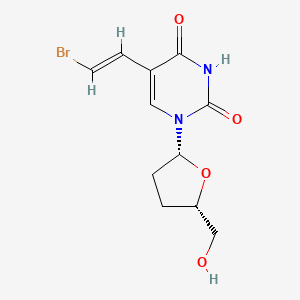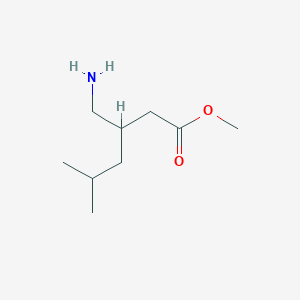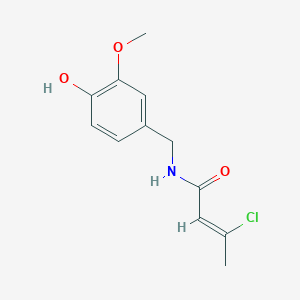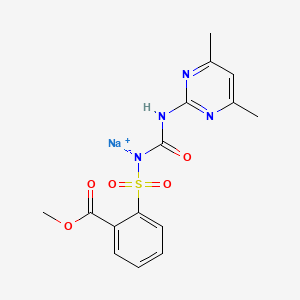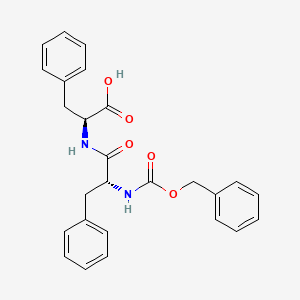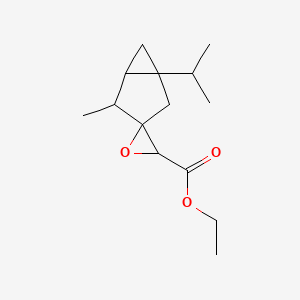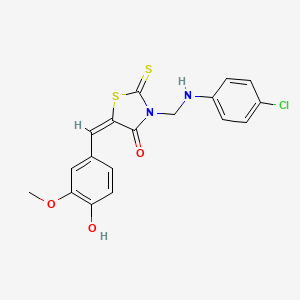
N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-アミノ-9,10-ジヒドロ-2-メトキシ-9,10-ジオキソアントリル)-4-メチルベンゼンスルホンアミドは、アントラキノン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、医薬品化学、染料製造、材料科学など、さまざまな分野で多様な用途があることで知られています。
準備方法
合成経路と反応条件
N-(1-アミノ-9,10-ジヒドロ-2-メトキシ-9,10-ジオキソアントリル)-4-メチルベンゼンスルホンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次のような手順が含まれる場合があります。
アントラキノン核の形成: これは、フタル酸無水物によるベンゼン誘導体のフリーデル・クラフツアシル化に続いて、環化によって達成できます。
アミノ基とメトキシ基の導入: アミノ化とメトキシ化反応は、触媒の存在下でアンモニアとメタノールなどの適切な試薬を使用して実行できます。
スルホンアミドの形成: 最後のステップは、アルカリ性条件下でアントラキノン誘導体を4-メチルベンゼンスルホニルクロリドと反応させてスルホンアミド基を形成することです。
工業生産方法
このような化合物の工業生産方法は、しばしば同様の合成経路を使用しますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、工業グレードの溶媒と触媒の使用が含まれます。
化学反応の分析
反応の種類
N-(1-アミノ-9,10-ジヒドロ-2-メトキシ-9,10-ジオキソアントリル)-4-メチルベンゼンスルホンアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、キノン誘導体を形成するために酸化できます。
還元: 還元反応は、化合物をヒドロキノン誘導体に転換できます。
置換: 求電子置換反応と求核置換反応は、分子に異なる官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。
置換: ハロゲン、ハロアルカン、スルホニルクロリドなどの試薬が、さまざまな条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノン誘導体が生成される場合があり、還元によりヒドロキノン誘導体が生成される場合があります。
科学的研究の応用
N-(1-アミノ-9,10-ジヒドロ-2-メトキシ-9,10-ジオキソアントリル)-4-メチルベンゼンスルホンアミドは、科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性を研究されています。
医学: 特に特定の酵素や受容体を標的にする、創薬における潜在的な用途を調査されています。
工業: 染料、顔料、その他の材料の製造に使用されています。
作用機序
N-(1-アミノ-9,10-ジヒドロ-2-メトキシ-9,10-ジオキソアントリル)-4-メチルベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、またはDNAが含まれる場合があります。この化合物の効果は、酵素活性の阻害、受容体機能の調節、またはDNAへのインターカレーションなどの経路を通じて媒介されます。
類似の化合物との比較
類似の化合物
アントラキノン: アミノ基、メトキシ基、スルホンアミド基がない、同様の核構造を持つより単純な化合物です。
1-アミノアントラキノン: メトキシ基とスルホンアミド基がない、アミノ基を含む化合物です。
4-メチルベンゼンスルホンアミド: アントラキノン核がない、スルホンアミド基を含む化合物です。
独自性
N-(1-アミノ-9,10-ジヒドロ-2-メトキシ-9,10-ジオキソアントリル)-4-メチルベンゼンスルホンアミドは、官能基の組み合わせによって独特です。これにより、特定の化学反応性と生物活性が付与されます。そのため、研究と業界でさまざまな用途に使用できる貴重な化合物です。
類似化合物との比較
Similar Compounds
Anthraquinone: A simpler compound with similar core structure but lacking the amino, methoxy, and sulphonamide groups.
1-Aminoanthraquinone: Contains an amino group but lacks the methoxy and sulphonamide groups.
4-Methylbenzenesulphonamide: Contains the sulphonamide group but lacks the anthraquinone core.
Uniqueness
N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
71412-03-8 |
|---|---|
分子式 |
C22H18N2O5S |
分子量 |
422.5 g/mol |
IUPAC名 |
N-(4-amino-3-methoxy-9,10-dioxoanthracen-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N2O5S/c1-12-7-9-13(10-8-12)30(27,28)24-17-11-16-18(19(23)22(17)29-2)21(26)15-6-4-3-5-14(15)20(16)25/h3-11,24H,23H2,1-2H3 |
InChIキー |
OUTIRUXPDGYVSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C3C(=C2)C(=O)C4=CC=CC=C4C3=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



